molecular formula C13H10Cl2N2O B1269593 N-(4-aminophenyl)-2,4-dichlorobenzamide CAS No. 293737-94-7

N-(4-aminophenyl)-2,4-dichlorobenzamide

Cat. No. B1269593
CAS RN: 293737-94-7
M. Wt: 281.13 g/mol
InChI Key: JFHQBECHISXXKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to N-(4-aminophenyl)-2,4-dichlorobenzamide involves complex reactions highlighting the intricacies of organic synthesis. For instance, a series of benzamides, including 2-substituted 4-amino derivatives, were prepared to evaluate their gastrokinetic activity, showcasing the methodological approach towards synthesizing functionally diverse benzamide compounds (Kato et al., 1992). Similarly, other research efforts have focused on synthesizing N-phenyl and N-methylphenyl dichloroacetamide derivatives, providing a foundation for understanding the synthesis mechanisms of complex amide molecules (Arjunan et al., 2009).

Molecular Structure Analysis

Studies have also delved into the crystal and molecular structures of related benzamide compounds, employing techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal the compound's conformations and the impact of substituents on its structural stability and reactivity (Cabezas et al., 1988).

Chemical Reactions and Properties

Research on the chemical reactions of benzamide derivatives, including dichlorobenzamide compounds, illuminates the diverse reactivity patterns of these molecules. For example, the formation of 2-arylbenzothiazoles from α,N-diarylnitrones and reactions with phenylphosphonothioic dichloride depict the compounds' ability to undergo complex transformations, potentially leading to novel chemical entities with unique properties (Yoshifuji et al., 1982).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility and crystal structure, are crucial for their practical applications. Detailed studies on the crystallography of dichlorobenzamide compounds provide insights into their solid-state behavior and molecular interactions, which are essential for designing materials with desired physical characteristics (Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of benzamide derivatives. Investigations into the conducting properties of related polymers and the bioactivity of specific benzamide compounds underscore the versatility and significance of these chemical entities in materials science and medicinal chemistry (Guay et al., 1988).

Scientific Research Applications

Herbicide Development

  • Herbicide Activity: N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to N-(4-aminophenyl)-2,4-dichlorobenzamide, has been identified as herbicidally active against annual and perennial grasses. Its utility is notable in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Antitumor Applications

  • Antitumor Properties: Research has shown that 2-(4-Aminophenyl)benzothiazoles, structurally related to this compound, exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
  • HDAC Inhibition: N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is a compound similar to this compound that acts as a histone deacetylase (HDAC) inhibitor, showing potential as an anticancer drug (Zhou et al., 2008).

Chemical Synthesis and Reactions

  • Facile Synthesis: N-Benzyl-p-chloro and N-Benzyl-2,4-dichlorobenzamide, closely related to this compound, can react with chlorosulfonic acid to produce p-sulfonyl chlorides, which can be further transformed into amino acid derivatives (El-Sayed, 1997).

Antibacterial and Antifungal Applications

  • Antimicrobial Activity: Research has shown that certain derivatives of this compound exhibit significant antibacterial and antifungal activities, enhancing their potential for use in treating microbial infections (Desai, Bhavsar, & Baldaniya, 2009).

Environmental Impact Studies

  • Herbicide Toxicity Analysis: Studies have been conducted to understand the toxicological impact of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide chemically related to this compound, on various ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).

Photolysis and Photoinduced Reactions

  • Photoinduced Reactions: The generation and reactivity of 4-aminophenyl cations, which are structurally similar to this compound, have been studied. These cations are generated by photolysis and can participate in various chemical reactions (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Future Directions

The future directions for research on “N-(4-aminophenyl)-2,4-dichlorobenzamide” would likely depend on its properties and potential applications. Similar compounds have been studied for their potential uses in medicine, materials science, and other fields .

Mechanism of Action

Target of Action

N-(4-aminophenyl)-2,4-dichlorobenzamide is a synthetic compound with potential biological activity. Similar compounds have been reported to interact with dna methyltransferase (dnmt) 1, 3a, and 3b . These enzymes play a crucial role in the methylation of DNA, a process that is vital for gene expression and cellular function.

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in cellular function . For instance, some compounds can perturb the cell membrane and interact intracellularly, possibly binding with DNA . This interaction can lead to changes in gene expression and cellular function.

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to dna methylation . DNA methylation is a key process in gene expression and cellular function, and alterations in this pathway can have significant downstream effects.

Result of Action

Similar compounds have been reported to have antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria . Additionally, compounds that interact with DNA methyltransferases can alter gene expression, which can have various cellular effects.

properties

IUPAC Name

N-(4-aminophenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQBECHISXXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278832
Record name N-(4-Aminophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

293737-94-7
Record name N-(4-Aminophenyl)-2,4-dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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